molecular formula C19H19NO3S B2420489 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide CAS No. 2034330-44-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2420489
CAS No.: 2034330-44-2
M. Wt: 341.43
InChI Key: IEVOHOOCTWDKJQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is a complex organic compound that features a unique combination of furan, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and thiophen-3-yl derivatives, followed by their coupling with a phenylpropanamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of furan, thiophene, and phenylpropanamide, such as:

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-3-phenylpropanamide
  • N-(2-(thiophen-3-yl)-2-hydroxyethyl)-3-phenylpropanamide
  • N-(2-(furan-2-yl)-2-hydroxyethyl)-3-(thiophen-3-yl)propanamide

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-phenylpropanamide is unique due to its specific combination of furan, thiophene, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-18(9-8-15-5-2-1-3-6-15)20-14-19(22,16-10-12-24-13-16)17-7-4-11-23-17/h1-7,10-13,22H,8-9,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOHOOCTWDKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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